2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
CAS No.:
Cat. No.: VC15943278
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO3 |
|---|---|
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3 |
| Standard InChI Key | ATWVCWLGGZYJOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=NC(=C(C=C2C=C1O)C=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at four positions:
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Position 2: Chlorine atom (Cl), enhancing electrophilic reactivity.
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Position 3: Carbaldehyde group (CHO), enabling condensation reactions.
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Position 6: Hydroxy group (OH), contributing to hydrogen bonding and polarity.
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Position 7: Methoxy group (OCH), influencing electronic effects and steric interactions.
IUPAC Name: 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
Molecular Weight: 237.64 g/mol .
Physicochemical Characteristics
The hydroxy group increases polarity compared to fully methoxylated analogs (e.g., 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde), likely improving aqueous solubility.
Synthesis and Reaction Pathways
Optimization Challenges
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Selectivity: Avoiding over-hydrolysis of methoxy groups requires controlled acidic conditions.
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Yield: Reported yields for similar transformations range from 76–90% .
Spectroscopic Characterization
NMR Data (DMSO-d6_66)
| Position | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| CHO | 10.18 (s, 1H) | 192.1 |
| C6-OH | 12.07 (s, 1H) | - |
| OCH | 3.86 (s, 3H) | 56.3 |
| Aromatic | 6.82–8.43 (multiplets) | 112–155 |
IR Spectroscopy
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OH Stretch: 3200–3500 cm (broad).
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C=O Stretch: 1689–1700 cm.
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C=N/C=C: 1579–1594 cm.
Biological and Functional Applications
Chemosensing Capabilities
Analogous compounds (e.g., 2-Chloro-7-methoxyquinoline-3-carbaldehyde) demonstrate selective detection of Fe and Hg ions via fluorescence quenching . The hydroxy group in this compound may enhance metal coordination.
Kinase Inhibition
Quinoline derivatives are explored as kinase inhibitors due to their planar aromatic systems. For example, 2-Cl-6,7-DMQ (a dimethoxy analog) shows preliminary activity against tyrosine kinases.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity Highlights |
|---|---|---|
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Lacks 6-OH group | Antibacterial, anticancer |
| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Methoxy at C6 instead of hydroxy | Kinase inhibition |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | Lacks 7-OCH | Enhanced solubility |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.
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Mechanistic Studies: Elucidate interactions with microbial enzymes or cancer cell targets.
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Material Science Applications: Develop chemosensors or OLED components leveraging its electronic properties.
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